3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
Triazolo[4,5-d]pyrimidine is a type of heterocyclic compound that has been found in various bioactive compounds, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors . Piperazine is another component that is widely employed in drugs due to its wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of triazolothiadiazine derivatives, which are structurally similar to your compound, has been reported in the literature . These methods often involve the reaction of triazole derivatives with other reagents under specific conditions .Molecular Structure Analysis
The molecular structure of compounds like this can be optimized using computational chemistry tools like the GAUSSIAN 16W program package .Chemical Reactions Analysis
The chemical reactions involving triazolo[4,5-d]pyrimidine and piperazine derivatives can be quite diverse, depending on the specific substituents and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, some triazolothiadiazine derivatives show weak luminescent properties .Scientific Research Applications
Antimicrobial Properties
Several studies have synthesized derivatives similar to the compound , focusing on their antimicrobial activities. The synthesis of novel triazole and chromene derivatives has shown promising antimicrobial effects against various microorganisms, highlighting their potential as new therapeutic agents. For instance, Bektaş et al. (2007) demonstrated that certain triazole derivatives possess good to moderate activities against tested bacteria and fungi (Bektaş et al., 2007). Similarly, Okasha et al. (2016) found that chromene derivatives exhibited significant antibacterial activities, suggesting their potential use in combating microbial infections (Okasha et al., 2016).
Anticancer and Anti-inflammatory Applications
Research into the anticancer and anti-inflammatory potential of chromene and triazole derivatives has also been conducted. For example, Abu‐Hashem et al. (2020) synthesized benzodifuranyl and thiazolopyrimidine derivatives derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition and presenting both analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neuropharmacological Investigations
Compounds related to the specified chemical have been studied for their potential neuropharmacological applications, including as antagonists for adenosine A2A receptors. These receptors are of interest in the context of neurological diseases such as Parkinson's disease. Vu et al. (2004), for instance, explored triazolo and pyrimidine derivatives as potent and selective adenosine A2A receptor antagonists, showing promise for oral activity in rodent models of Parkinson's disease (Vu et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound this compound interacts with its target, USP28, by reversibly binding to it . This binding directly affects the protein levels of USP28, thereby inhibiting its function .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. It inhibits the proliferation of cells, halts the cell cycle at the S phase, and impedes the progression of epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .
Pharmacokinetics
The compound’s ability to potently inhibit usp28 (ic50 = 110 ± 002 μmol/L, Kd = 40 nmol/L) suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, the arrest of the cell cycle at the S phase, and the suppression of EMT progression . These effects could potentially lead to the suppression of tumor growth.
Future Directions
Properties
IUPAC Name |
3-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O4/c1-35-18-7-4-6-17(14-18)32-23-21(28-29-32)22(26-15-27-23)30-9-11-31(12-10-30)24(33)19-13-16-5-2-3-8-20(16)36-25(19)34/h2-8,13-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOGIHHGZRUVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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